molecular formula C13H19N B10758869 N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine

N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine

Cat. No.: B10758869
M. Wt: 189.30 g/mol
InChI Key: BVYBGDRWIWQPOV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE is an organic compound belonging to the class of amphetamines and derivatives . These compounds are characterized by their structure, which includes a phenethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of N-methyl-1-phenylethylamine with propenyl halides . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions and the use of advanced catalysts to enhance yield and purity . The specific details of industrial production methods are proprietary and may vary between manufacturers.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-enylpropan-2-amine

InChI

InChI=1S/C13H19N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3/t12-/m1/s1

InChI Key

BVYBGDRWIWQPOV-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC=C

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC=C

Origin of Product

United States

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